The synthesis of AVE-0118 involves several steps, typically conducted in a laboratory setting focused on medicinal chemistry. The specific synthetic route has not been extensively detailed in publicly available literature, but it is known that AVE-0118 was synthesized in the Department of Medicinal Chemistry at Aventis Pharma Deutschland. The compound was prepared in a solution of dimethyl sulfoxide (DMSO) and polyethylene glycol 400, which served as a vehicle for intravenous administration during experimental trials. The dosing regimen typically ranged from 0.1 to 1 mg/kg, with higher doses limited by solubility issues .
AVE-0118 undergoes various chemical interactions primarily related to its function as an ion channel blocker. Its mechanism involves binding to specific sites on potassium channels, thereby inhibiting their activity. The compound's efficacy is demonstrated through dose-dependent responses observed in electrophysiological studies, where it has been shown to prolong atrial effective refractory periods without significantly affecting ventricular repolarization or QT intervals .
AVE-0118 acts primarily by blocking potassium currents associated with atrial myocytes. It inhibits I_Kur and I_to currents at micromolar concentrations, leading to prolonged atrial effective refractory periods. This action reduces the susceptibility of atrial tissue to arrhythmogenic triggers, thereby offering potential therapeutic benefits in conditions like atrial fibrillation. Studies indicate that AVE-0118 does not significantly affect other cardiac ion currents, which may contribute to its favorable safety profile .
AVE-0118 has been investigated for multiple scientific applications:
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3